2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADLIUQZXRFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor. This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s function.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy. By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways, leading to downstream effects such as the disruption of nucleotide synthesis and adenosine function.
Biological Activity
2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 847409-16-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is , with a molecular weight of 478.6 g/mol. The compound features a purine core substituted with a piperazine moiety, which is known for its diverse pharmacological effects.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds related to 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide. For instance, similar derivatives have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. These compounds induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin polymerization inhibition .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
The mechanisms through which 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase, preventing mitosis and leading to cell death.
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can act as selective inhibitors of certain enzymes and receptors. For example, studies indicate that piperazine derivatives can exhibit activity against various biological targets including serotonin receptors and dopamine receptors, contributing to their therapeutic profiles in treating disorders such as anxiety and depression .
Case Studies
In a notable case study involving a derivative of this compound, researchers observed a significant reduction in tumor size in animal models treated with the compound compared to control groups. The study highlighted the importance of further clinical trials to establish efficacy and safety profiles for human applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
- Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): This spirocyclic compound shares a piperazine group but lacks the purine core. Instead, it incorporates a diazaspirodecane system.
Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
Substitution with a 3-chlorophenyl group introduces a heavier halogen, which could increase metabolic stability but reduce solubility relative to the target compound’s 2-fluorophenyl group .
Functional Group Variations
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid : This compound (CAS: 180576-05-0) features a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to acetic acid. While structurally distinct from the target compound, the Fmoc group highlights the role of protective strategies in synthesizing piperazine derivatives, suggesting that the target compound’s synthesis may require similar safeguarding of reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
